
4-Chlor-8-methoxy-3-methylchinolin
Übersicht
Beschreibung
4-Chloro-8-methoxy-3-methylquinoline is a chemical compound with the molecular formula C11H10ClNO and a molecular weight of 207.66 . It is also known by its CAS number 39593-11-8 .
Molecular Structure Analysis
The molecular structure of 4-Chloro-8-methoxy-3-methylquinoline consists of a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused to a pyridine ring. This compound has a chlorine atom at the 4th position, a methoxy group at the 8th position, and a methyl group at the 3rd position .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-8-methoxy-3-methylquinoline include a melting point of 84 °C and a predicted boiling point of 318.4±37.0 °C . The compound has a predicted density of 1.228±0.06 g/cm3 and a predicted pKa of 2.04±0.41 .Wissenschaftliche Forschungsanwendungen
Entwicklung antimikrobieller Wirkstoffe
4-Chlor-8-methoxy-3-methylchinolin: wurde auf sein Potenzial zur Entwicklung neuartiger antimikrobieller Wirkstoffe untersucht. Seine Derivate, insbesondere in Kombination mit α-Aminophosphonaten, haben sowohl gegen grampositive als auch gegen gramnegative Bakterien moderate Hemmwirkungen gezeigt sowie eine ausgezeichnete antimykotische Hemmung . Die Struktur dieser Verbindung ermöglicht die Synthese von Molekülen, die potenzielle Kandidaten für neue antimikrobielle Medikamente darstellen können.
Synthese bioaktiver Moleküle
Die Verbindung dient als wichtiges Gerüst bei der Synthese bioaktiver Moleküle. Sie gehört zur Chinolin-Klasse, die für ihre vielfältigen biologischen Aktivitäten bekannt ist. Forscher haben verschiedene Syntheseprotokolle wie die Gould-Jacob- und Friedländer-Synthese eingesetzt, um das Chinolin-Gerüst zu konstruieren und es für biologische und pharmazeutische Aktivitäten zu funktionalisieren .
Anwendungen in der grünen Chemie
This compound: ist auch in der grünen Chemie von Bedeutung. Methoden wie Mikrowellenbestrahlung wurden für die Synthese seiner Gerüste eingesetzt, was einen effizienteren und umweltfreundlicheren Ansatz im Vergleich zu traditionellen Methoden bietet. Diese Techniken sind entscheidend, um die Atomenökonomie zu erhöhen und den Einsatz schädlicher Chemikalien zu reduzieren .
Arzneimittelforschung und Lead-Optimierung
In der Arzneimittelforschung wird diese Verbindung zur Generierung von Leads für neue Medikamente verwendet. Ihre vielseitigen Anwendungen in der pharmazeutischen Chemie machen sie zu einem wichtigen Bestandteil für die Entdeckung von Leads, die für eine bessere Wirksamkeit und reduzierte Nebenwirkungen in Arzneimitteln optimiert werden können .
Chemische Synthese und organische Chemie
Als heterocyclische Verbindung spielt This compound eine bedeutende Rolle in der synthetischen organischen Chemie. Sie wird in verschiedenen chemischen Reaktionen eingesetzt und dient als Baustein für die Synthese einer breiten Palette von organischen Verbindungen mit potenziellen industriellen Anwendungen .
Photokatalytische Synthese
Die Verbindung findet Anwendung in der photokatalytischen Synthese, wo sie unter UV-Bestrahlung zur Herstellung komplexer organischer Moleküle verwendet wird. Diese Methode ist Teil innovativer Synthesestrategien, die darauf abzielen, nachhaltiger und weniger energieintensiv zu sein .
Ultraschall-gestützte Synthese
Ultraschallbestrahlung ist eine weitere neuartige Technik, die bei der Synthese von This compound-Derivaten eingesetzt wird. Dieser Ansatz ist für seine schnellen Reaktionszeiten, hohen Ausbeuten und regioselektive Synthese bekannt, was ihn zu einer wertvollen Methode in der modernen organischen Chemie macht .
Antifungal- und antibakterielle Forschung
Die Derivate von This compound wurden ausgiebig auf ihre antifungalen und antibakteriellen Eigenschaften untersucht. Studien zur Struktur-Wirkungs-Beziehung deuten darauf hin, dass bestimmte Modifikationen der Verbindung ihre Hemmwirkung gegenüber mikrobiellen Krankheitserregern deutlich erhöhen können .
Safety and Hazards
Wirkmechanismus
Quinoline is a versatile heterocyclic compound that plays a crucial role in both natural and synthetic chemistry. It consists of a benzene ring fused with a pyridine moiety, forming a characteristic double-ring structure. Quinoline derivatives have diverse applications in industrial processes, drug discovery, and medicinal chemistry .
Biochemische Analyse
Biochemical Properties
4-Chloro-8-methoxy-3-methylquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity . Additionally, 4-Chloro-8-methoxy-3-methylquinoline can interact with proteins involved in cell signaling pathways, altering their function and downstream effects .
Cellular Effects
The effects of 4-Chloro-8-methoxy-3-methylquinoline on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . Furthermore, 4-Chloro-8-methoxy-3-methylquinoline can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, 4-Chloro-8-methoxy-3-methylquinoline exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors . This binding can lead to enzyme inhibition or activation, depending on the specific target and context . Additionally, 4-Chloro-8-methoxy-3-methylquinoline can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression of genes involved in critical cellular processes, such as cell growth, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
The temporal effects of 4-Chloro-8-methoxy-3-methylquinoline in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . Over time, this compound can undergo degradation, leading to the formation of metabolites with different biological activities . In in vitro and in vivo studies, 4-Chloro-8-methoxy-3-methylquinoline has shown both short-term and long-term effects on cellular function, including alterations in cell viability, proliferation, and metabolic activity . The stability of this compound in various experimental conditions is crucial for its effective use in biochemical research .
Dosage Effects in Animal Models
The effects of 4-Chloro-8-methoxy-3-methylquinoline vary with different dosages in animal models . At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the biological activity of 4-Chloro-8-methoxy-3-methylquinoline changes significantly with small variations in dosage . These findings highlight the importance of dose optimization for potential therapeutic applications .
Metabolic Pathways
4-Chloro-8-methoxy-3-methylquinoline is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can affect metabolic flux by inhibiting or modulating the activity of key enzymes, leading to changes in metabolite levels and overall metabolic balance . The compound’s interactions with enzymes such as cytochrome P450 can influence its own metabolism and the metabolism of other co-administered drugs . Understanding these metabolic pathways is essential for predicting the pharmacokinetics and potential drug-drug interactions of 4-Chloro-8-methoxy-3-methylquinoline .
Transport and Distribution
The transport and distribution of 4-Chloro-8-methoxy-3-methylquinoline within cells and tissues are critical for its biological activity . This compound can be transported across cell membranes by specific transporters or passive diffusion . Once inside the cell, it may interact with binding proteins that influence its localization and accumulation in specific cellular compartments . The distribution of 4-Chloro-8-methoxy-3-methylquinoline within tissues can also affect its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 4-Chloro-8-methoxy-3-methylquinoline plays a crucial role in its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . The subcellular distribution of 4-Chloro-8-methoxy-3-methylquinoline can also affect its interactions with other biomolecules and its overall biological activity .
Eigenschaften
IUPAC Name |
4-chloro-8-methoxy-3-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-7-6-13-11-8(10(7)12)4-3-5-9(11)14-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQXDVNXLJEVKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1Cl)C=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




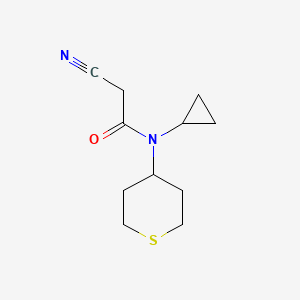
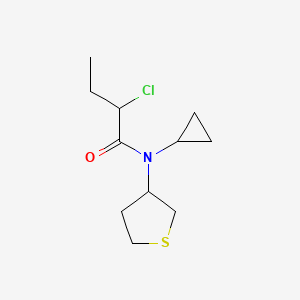
![2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol](/img/structure/B1492870.png)
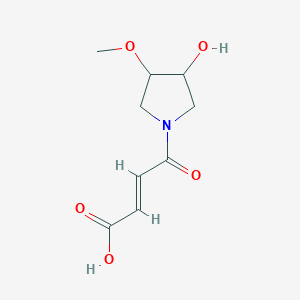
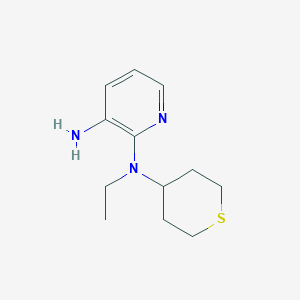



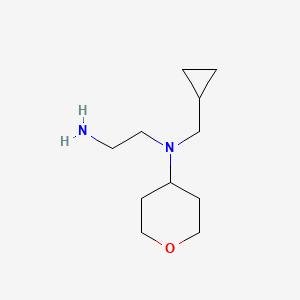
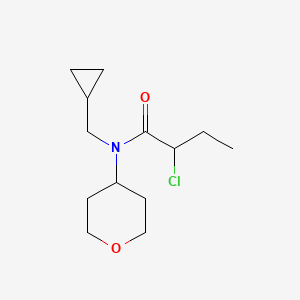
![2-amino-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1492881.png)

![3,3,7-Tribromo-6-chloro-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B1492889.png)